molecular formula C13H6ClF3N2 B1396903 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile CAS No. 1219454-38-2

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile

Cat. No.: B1396903
CAS No.: 1219454-38-2
M. Wt: 282.65 g/mol
InChI Key: MYTXZWKGRKCQMP-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyridine ring with a cyano group at the 2-position

Mechanism of Action

Target of Action

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications

Biochemical Pathways

. This suggests that TFP may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

. These properties could potentially influence the ADME properties of TFP.

Result of Action

. This suggests that TFP may have significant molecular and cellular effects.

Action Environment

. This suggests that TFP may be stable and effective under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis. Additionally, it has been found to impact the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that it can be transported across cell membranes and distributed to various tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall efficacy in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a trifluoromethylated boronic acid with a pyridine derivative containing a halogen (chlorine) at the appropriate position. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often requiring a strong base.

Major Products Formed:

  • Oxidation: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carboxylic acid.

  • Reduction: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and bioactivity of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high thermal and chemical stability.

Comparison with Similar Compounds

  • 4-(2-Bromo-4-chlorophenyl)-1-(trifluoromethyl)-1H-1,2,3-triazole

  • 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Uniqueness: 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine-2-carbonitrile stands out due to its pyridine ring, which is not present in the other listed compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-9-1-2-11(12(6-9)13(15,16)17)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTXZWKGRKCQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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